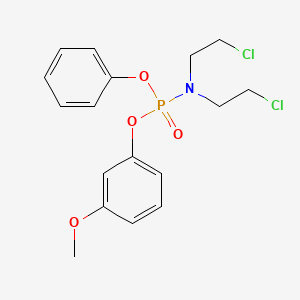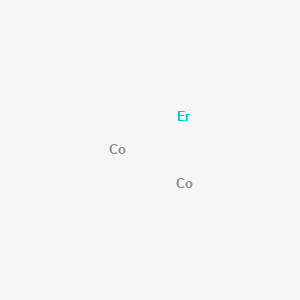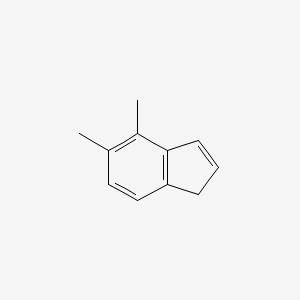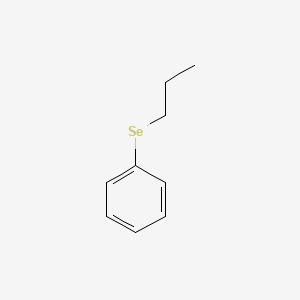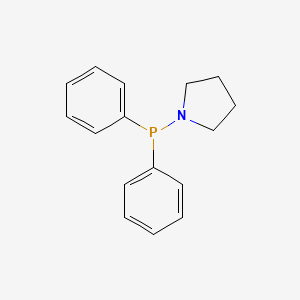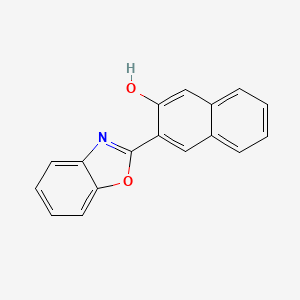
aluminum;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “aluminum;platinum” refers to a combination of aluminum and platinum elements, often forming intermetallic compounds. These compounds are known for their unique properties, such as high thermal stability, corrosion resistance, and catalytic activity. The combination of aluminum and platinum is particularly interesting due to the synergistic effects that enhance their individual properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aluminum-platinum compounds can be achieved through various methods, including:
Direct Combination: Heating aluminum and platinum metals together at high temperatures to form intermetallic compounds.
Chemical Vapor Deposition (CVD): Using gaseous precursors to deposit thin films of aluminum-platinum compounds on substrates.
Electrodeposition: Electrochemically depositing aluminum and platinum from a solution onto a conductive surface.
Industrial Production Methods
In industrial settings, aluminum-platinum compounds are often produced using high-temperature furnaces where aluminum and platinum metals are melted together. The molten mixture is then cooled to form the desired intermetallic compound. This method ensures uniformity and high purity of the final product.
化学反应分析
Types of Reactions
Aluminum-platinum compounds undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reducing agents can convert oxides back to the metallic state.
Substitution: Replacing one element in the compound with another.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen or air.
Reduction: Common reducing agents include hydrogen gas and carbon monoxide.
Substitution: Often involves halides or other reactive compounds.
Major Products
Oxidation: Forms aluminum oxide and platinum oxide.
Reduction: Yields pure aluminum and platinum metals.
Substitution: Produces various substituted intermetallic compounds.
科学研究应用
Aluminum-platinum compounds have a wide range of applications in scientific research:
作用机制
The mechanism by which aluminum-platinum compounds exert their effects varies depending on the application:
Catalysis: The compound provides active sites for chemical reactions, lowering the activation energy and increasing reaction rates.
Materials Science: The high thermal stability and corrosion resistance of aluminum-platinum compounds make them ideal for protective coatings.
相似化合物的比较
Similar Compounds
Aluminum-Nickel: Known for its catalytic properties but less stable at high temperatures compared to aluminum-platinum.
Aluminum-Palladium: Similar catalytic activity but more expensive and less abundant than platinum.
Aluminum-Cobalt: Used in magnetic applications but lacks the catalytic versatility of aluminum-platinum.
Uniqueness
Aluminum-platinum compounds stand out due to their exceptional combination of thermal stability, corrosion resistance, and catalytic activity. These properties make them highly valuable in various industrial and scientific applications, offering advantages over other similar compounds .
属性
CAS 编号 |
57621-59-7 |
|---|---|
分子式 |
AlPt |
分子量 |
222.07 g/mol |
IUPAC 名称 |
aluminum;platinum |
InChI |
InChI=1S/Al.Pt |
InChI 键 |
XSBJUSIOTXTIPN-UHFFFAOYSA-N |
规范 SMILES |
[Al].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


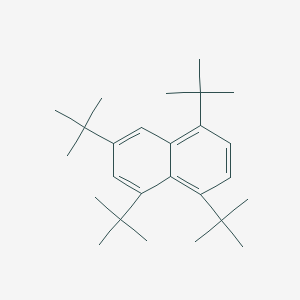
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
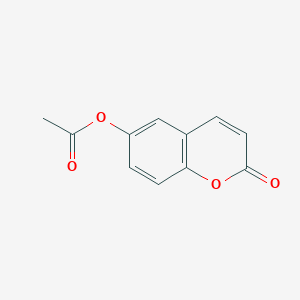
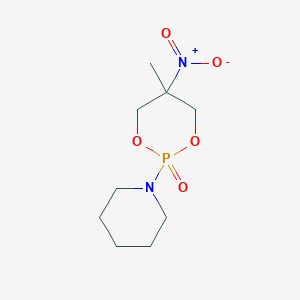
![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)
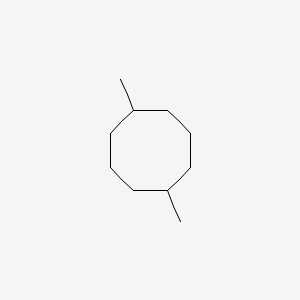
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
